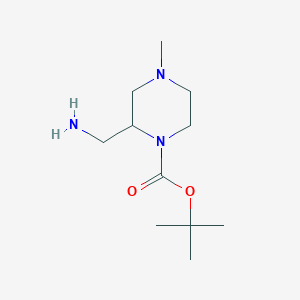

Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate

Descripción general

Descripción

Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a tert-butyl group, an aminomethyl group, and a methylpiperazine moiety, making it a versatile building block in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process generally includes the following steps:

Protection of the amine group: The starting material, 2-(aminomethyl)-4-methylpiperazine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate.

Formation of the carboxylate: The Boc-protected intermediate is then reacted with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Chemical Reaction Types and Mechanisms

The compound’s reactivity stems from its tert-butyl carbamate group , piperazine ring , and aminomethyl side chain .

Acid-Catalyzed Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the free piperazine amine. This is critical for further functionalization:

-

Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl (4 M) in 1,4-dioxane .

-

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol.

-

Product : 2-(Aminomethyl)-4-methylpiperazine, a reactive intermediate for couplings .

Nucleophilic Substitution

The aminomethyl group (-CH₂NH₂) participates in nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of triethylamine (TEA) to form amides .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form secondary amines .

Suzuki-Miyaura Coupling

After introducing a boronate ester at the piperazine ring, cross-coupling with aryl halides is feasible:

-

Reagents/Conditions : Pd(OAc)₂, BINAP, tBuONa in toluene at 110°C .

-

Example : Coupling with 4-bromophenylboronic acid yields biaryl derivatives .

Reaction Optimization and Conditions

Experimental protocols highlight critical parameters for reproducibility:

Stability Under Basic Conditions

The tert-butyl carbamate group remains intact in mild bases (e.g., K₂CO₃), enabling selective modifications of the aminomethyl group .

Steric Effects

The 4-methyl group on the piperazine ring influences reaction rates. For example:

-

Reduction with LiBH₄ : Slower kinetics due to hindered access to the aminomethyl group .

-

Coupling Reactions : Lower yields compared to unmethylated analogs (e.g., 74% vs. 89% for Suzuki coupling) .

Synthetic Pathways

A representative synthesis route involves:

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound exhibits promising biological activity, particularly in drug development. Some notable applications include:

- Antiviral Activity : Preliminary studies suggest that tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate may interact with viral proteins, inhibiting their function. For instance, it has been investigated as a potential inhibitor of the Ebola virus entry mechanism, showcasing its ability to block viral fusion processes .

- Receptor Binding Studies : Interaction studies have indicated that this compound may have a significant binding affinity to various receptors and enzymes. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.

- Antitumor Activity : Compounds with similar structural motifs have shown antitumor properties. Research into derivatives of this compound could reveal its efficacy against specific cancer cell lines .

Comparative Studies

To contextualize the applications of this compound, it is beneficial to compare it with other similar compounds:

These comparisons highlight how this compound stands out due to its unique aminomethyl substitution and specific pharmacological properties that may not be present in similar compounds.

Case Studies

Several case studies illustrate the compound's applications:

- Case Study on Antiviral Efficacy : In vitro studies demonstrated that this compound effectively inhibited viral replication in cell cultures infected with pseudotyped viruses mimicking Ebola virus entry mechanisms . The compound's mechanism involved direct interaction with viral glycoproteins, preventing fusion.

- Antitumor Activity Investigation : A series of derivatives were synthesized based on this compound's structure and tested against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity while reducing off-target effects, suggesting a pathway for developing targeted cancer therapies .

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon metabolic activation. The compound can interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved vary based on the specific biological context and target.

Comparación Con Compuestos Similares

2-(Aminomethyl)-4-methylpiperazine: Lacks the tert-butyl and carboxylate groups, making it less versatile in synthetic applications.

Tert-butyl 4-methylpiperazine-1-carboxylate: Lacks the aminomethyl group, reducing its potential for further functionalization.

N-Boc-piperazine: A commonly used protecting group for piperazine derivatives, but without the specific structural features of tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate.

Uniqueness: this compound is unique due to its combination of functional groups, which provide multiple sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in medicinal chemistry and industrial applications.

Actividad Biológica

Tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine core, which is known for its versatility in drug design. The structural formula can be represented as follows:

This compound is characterized by the presence of an aminomethyl group and a tert-butyl ester, contributing to its lipophilicity and ability to interact with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes within the body. Similar compounds have been shown to exhibit:

- Enzyme Inhibition : Compounds with structural similarities often act as inhibitors of enzymes involved in critical biochemical pathways, including those related to cancer and inflammation .

- Receptor Modulation : The piperazine moiety allows for specific interactions with neurotransmitter receptors, potentially influencing neurological pathways .

Pharmacological Activities

Research indicates that this compound may possess several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis .

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .

- Neuroprotective Effects : There is emerging evidence that compounds similar to this one can protect neuronal cells from damage induced by amyloid-beta aggregates, which are implicated in Alzheimer's disease .

1. Anticancer Efficacy

A study focused on the synthesis of piperazine derivatives found that certain modifications led to enhanced anticancer activity against various cell lines. The compound demonstrated significant inhibition of cell proliferation in vitro, suggesting its potential as a lead compound for cancer therapeutics .

2. Antimicrobial Activity

In vitro assays revealed that this compound exhibited effective antimicrobial activity against several strains of bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic enzymes.

3. Neuroprotective Studies

Research utilizing models of neurodegeneration indicated that the compound could reduce oxidative stress markers and inflammatory cytokines in astrocytes exposed to amyloid-beta. This suggests a protective role against neuroinflammation associated with Alzheimer's disease pathology .

Comparative Analysis with Related Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Strong | Moderate |

| Similar Piperazine Derivative A | High | Moderate | Low |

| Similar Piperazine Derivative B | Low | Strong | High |

Propiedades

IUPAC Name |

tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-5-13(4)8-9(14)7-12/h9H,5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQCWBGPQUEVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549479-81-4 | |

| Record name | tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.